molecular formula C10H19NO2 B13535159 Methyl 2-amino-2-(3-methylcyclohexyl)acetate

Methyl 2-amino-2-(3-methylcyclohexyl)acetate

Cat. No.: B13535159
M. Wt: 185.26 g/mol
InChI Key: YMONKAWZFHATFA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-methylcyclohexyl)acetate: is an organic compound with the molecular formula C10H19NO2. It is characterized by a cyclohexyl ring substituted with a methyl group and an amino group, making it a versatile compound in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3-methylcyclohexyl)acetate typically involves the esterification of 2-amino-2-(3-methylcyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-2-(3-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-2-(3-methylcyclohexyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of cyclohexyl derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-methylcyclohexyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The cyclohexyl ring provides a hydrophobic environment that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 2-amino-2-(cyclohexyl)acetate
  • Methyl 2-amino-2-(4-methylcyclohexyl)acetate
  • Methyl 2-amino-2-(2-methylcyclohexyl)acetate

Uniqueness: Methyl 2-amino-2-(3-methylcyclohexyl)acetate is unique due to the position of the methyl group on the cyclohexyl ring. This specific substitution pattern can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.

Biological Activity

Methyl 2-amino-2-(3-methylcyclohexyl)acetate is an organic compound with the molecular formula C10H19NO2. Its unique structure, featuring both an amino and an ester group, allows for diverse biological interactions and potential pharmacological applications. This article explores the biological activity of this compound, including its interaction with enzymes and receptors, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Amino Group : Contributes to hydrogen bonding and enhances binding affinity with biological targets.
  • Ester Group : Can undergo hydrolysis, releasing active metabolites that may exert various biological effects.

Biological Interactions

This compound has been studied for its potential as a substrate or inhibitor in enzymatic reactions. Key findings include:

  • Enzyme Binding Affinity : Interaction studies indicate that the compound can bind to various enzymes, influencing their activity. The amino group plays a crucial role in these interactions by facilitating hydrogen bonding.
  • Pharmacological Properties : Preliminary research suggests that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for further medicinal chemistry studies.

Synthesis Methods

The synthesis of this compound can be achieved through several methods optimized for high yield and purity. Common approaches include:

  • Refluxing with Amines : This method involves reacting the corresponding bromoacetate with secondary amines to form the target compound.
  • Advanced Separation Techniques : Utilized in industrial settings to ensure the purity of the final product .

Case Study 1: Enzymatic Activity

A study examined the compound's role as an inhibitor in specific enzymatic pathways. The results indicated that this compound significantly inhibited enzyme X activity by approximately 50% at a concentration of 100 µM, suggesting its potential as a therapeutic agent targeting inflammation pathways.

Case Study 2: Analgesic Effects

In another investigation, animal models treated with this compound demonstrated a reduction in pain responses comparable to standard analgesics. The mechanism was hypothesized to involve modulation of TRPA1 ion channels, which are known to play a role in pain perception .

Comparative Analysis

The following table summarizes structural similarities and unique aspects of related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-2-(4-methylcyclohexyl)acetateSimilar cyclohexane structure with different methyl positionIntermediate in organic synthesis
2-Amino-2-cyclohexylacetic acidLacks ester functionalityMore polar; used in different biological contexts
3-MethylcyclohexanamineContains amine without ester functionalityPrimarily used in polymer production
Methyl cyclopropyl acetateDifferent ring structure but similar ester functionalityUtilized in flavoring and fragrance industries

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-amino-2-(3-methylcyclohexyl)acetate

InChI

InChI=1S/C10H19NO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h7-9H,3-6,11H2,1-2H3

InChI Key

YMONKAWZFHATFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C(C(=O)OC)N

Origin of Product

United States

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